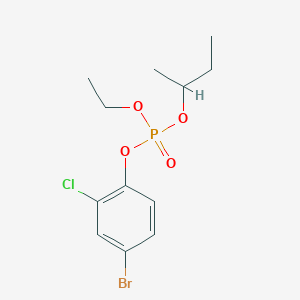
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate is a chemical compound with the molecular formula C₁₂H₁₇BrClO₄P and a molecular weight of 371.59 g/mol . This compound is known for its unique structure, which includes both bromine and chlorine atoms attached to a phenyl ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves several steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with butan-2-yl ethyl phosphate under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Scientific Research Applications
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Bromo-2-chlorophenyl butan-2-yl ethyl phosphate can be compared with other similar compounds, such as:
- 4-Bromo-2-chlorophenyl butan-2-yl methyl phosphate
- 4-Bromo-2-chlorophenyl butan-2-yl propyl phosphate These compounds share similar structures but differ in the alkyl group attached to the phosphate moiety. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethyl groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
89997-21-7 |
|---|---|
Molecular Formula |
C12H17BrClO4P |
Molecular Weight |
371.59 g/mol |
IUPAC Name |
(4-bromo-2-chlorophenyl) butan-2-yl ethyl phosphate |
InChI |
InChI=1S/C12H17BrClO4P/c1-4-9(3)17-19(15,16-5-2)18-12-7-6-10(13)8-11(12)14/h6-9H,4-5H2,1-3H3 |
InChI Key |
ISEJGEBPXZNAST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14377982.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)

![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)
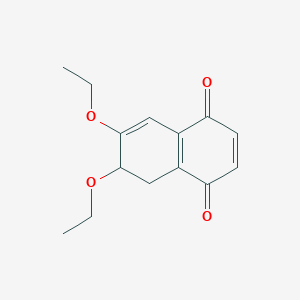
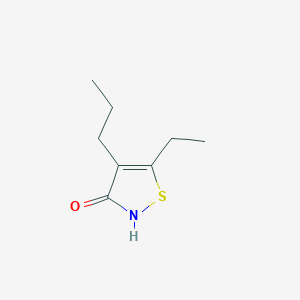
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
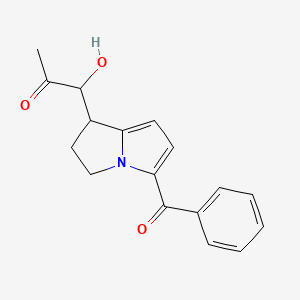
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)
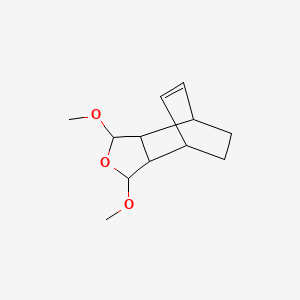
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
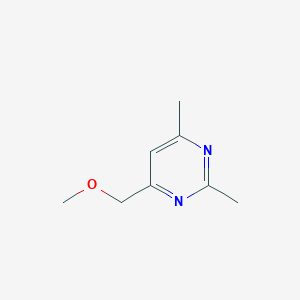
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)

